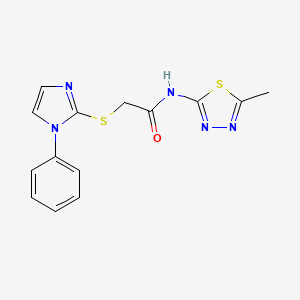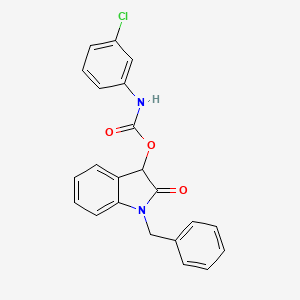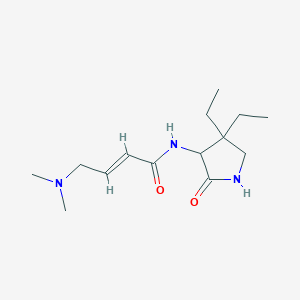
(E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a critical regulator of energy homeostasis in cells, and its activation has been shown to have beneficial effects on a range of metabolic disorders, including type 2 diabetes and obesity.
Wirkmechanismus
(E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide activates AMPK by binding to the γ-subunit of the enzyme and promoting its phosphorylation by upstream kinases. This results in increased activity of AMPK, which in turn leads to a range of downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and inhibition of protein synthesis.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes. Additionally, this compound has been shown to enhance fatty acid oxidation and inhibit lipogenesis in liver cells, which may have implications for the treatment of obesity and related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it is a specific and potent activator of AMPK, which allows for the selective investigation of the effects of AMPK activation. However, one limitation of using this compound is that it is a synthetic compound and may not fully recapitulate the effects of physiological AMPK activation.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide and AMPK activation. One area of interest is the development of more potent and selective AMPK activators, which may have greater therapeutic potential for the treatment of metabolic disorders. Additionally, further investigation of the downstream effects of AMPK activation may provide insights into the mechanisms underlying the beneficial effects of AMPK activation on metabolic health. Finally, the development of more specific inhibitors of AMPK may provide a useful tool for investigating the role of AMPK in various physiological and pathological processes.
Synthesemethoden
The synthesis of (E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide involves several steps. First, 4,4-Diethyl-2-oxopyrrolidine-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(dimethylamino)but-2-enamide in the presence of triethylamine to form the desired product, this compound. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide has been widely used in scientific research to investigate the role of AMPK in various physiological and pathological processes. For example, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects, which may be relevant to the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(E)-N-(4,4-diethyl-2-oxopyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-5-14(6-2)10-15-13(19)12(14)16-11(18)8-7-9-17(3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,15,19)(H,16,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOAISYWLPTXBY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)C1NC(=O)C=CCN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CNC(=O)C1NC(=O)/C=C/CN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)
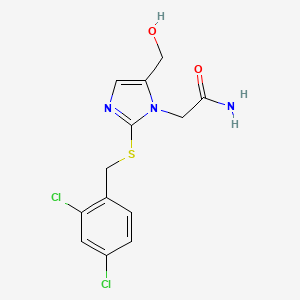
![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
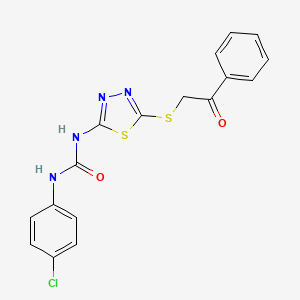
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

![4-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)
